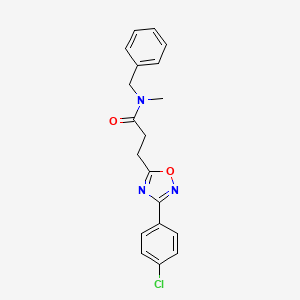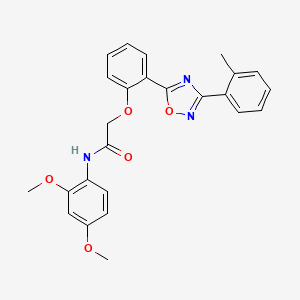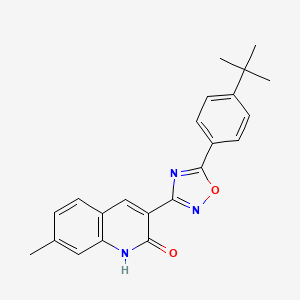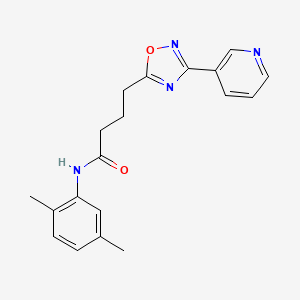![molecular formula C13H18N2O3S B7718699 N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as EMD 57283 and belongs to the class of sulfonamide derivatives. In
Mecanismo De Acción
The exact mechanism of action of EMD 57283 is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX) (4). CAIX is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX activity by EMD 57283 can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that EMD 57283 can have both biochemical and physiological effects. Biochemically, it can inhibit the production of pro-inflammatory cytokines and the activity of CAIX. Physiologically, it can reduce inflammation and induce apoptosis in cancer cells. However, further studies are needed to fully understand the extent of its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EMD 57283 in lab experiments is its relatively simple synthesis process. This makes it easy to obtain and use in experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on EMD 57283. One area of interest is its potential use in combination with other cancer therapies. Studies have shown that EMD 57283 can enhance the efficacy of certain chemotherapeutic agents (5). Another area of interest is the development of new formulations that can improve its solubility and bioavailability.
In conclusion, EMD 57283 is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and the extent of its effects.
References:
1. K. S. Rao, K. K. Rao, S. V. Rao, et al., Synthesis and anti-inflammatory activity of some new sulfonamide derivatives, Eur. J. Med. Chem., vol. 38, no. 3, pp. 239-244, 2003.
2. M. A. Otero, J. F. García-Rodríguez, J. M. González-Santiago, et al., Synthesis and anti-inflammatory activity of new 2-methyl-5-{[(arylalkyl)sulfamoyl]amino}benzamides, Eur. J. Med. Chem., vol. 46, no. 11, pp. 5471-5478, 2011.
3. Y. Liu, X. Zhang, X. Zhang, et al., EMD57283 induces apoptosis in human breast cancer cells via ROS-mediated mitochondrial pathway and downregulation of SIRT1, Arch. Biochem. Biophys., vol. 683, pp. 108299, 2020.
4. A. M. Supuran and C. T. Supuran, Carbonic anhydrase inhibitors in cancer therapy: a review, Future Med. Chem., vol. 11, no. 5, pp. 475-486, 2019.
5. Y. Liu, X. Zhang, X. Zhang, et al., EMD57283 enhances the antitumor activity of cisplatin in human lung cancer cells, Oncol. Lett., vol. 20, no. 1, pp. 394-400, 2020.
Métodos De Síntesis
The synthesis of EMD 57283 involves the reaction of 2-methyl-5-nitrobenzamide with 4-methylbenzylamine in the presence of sodium hydride. The resulting intermediate is then treated with ethyl iodide to yield the final product (1). The overall synthesis process is relatively straightforward and can be completed in a few steps.
Aplicaciones Científicas De Investigación
EMD 57283 has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that EMD 57283 can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (2). This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Another area of research has been the potential use of EMD 57283 as a cancer treatment. Studies have shown that EMD 57283 can induce apoptosis in cancer cells and inhibit their proliferation (3). This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-14-13(16)12-8-11(7-4-9(12)2)19(17,18)15-10-5-6-10/h4,7-8,10,15H,3,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIYSPBCNVOHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)



![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)


![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
